molecular formula C26H27Cl2N3O2S B2698477 N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(NAPHTHALEN-1-YL)ACETAMIDE HYDROCHLORIDE CAS No. 1328615-09-3

N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(NAPHTHALEN-1-YL)ACETAMIDE HYDROCHLORIDE

Cat. No.: B2698477
CAS No.: 1328615-09-3
M. Wt: 516.48
InChI Key: IBLBPGVMIXXEEO-UHFFFAOYSA-N
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Description

N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(NAPHTHALEN-1-YL)ACETAMIDE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(NAPHTHALEN-1-YL)ACETAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzo[d]thiazole core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom at the 6-position of the benzo[d]thiazole ring.

    Acetamide formation: Coupling of the benzo[d]thiazole derivative with naphthalene-1-yl acetic acid or its derivatives.

    Morpholinoethyl substitution: Introduction of the morpholinoethyl group through nucleophilic substitution reactions.

    Hydrochloride salt formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholinoethyl group or the naphthalene ring.

    Reduction: Reduction reactions can occur at the benzo[d]thiazole ring or the acetamide group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chloro and morpholinoethyl positions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(NAPHTHALEN-1-YL)ACETAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding, inhibition, or activation, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole derivatives: Compounds with similar core structures but different substituents.

    Morpholinoethyl derivatives: Compounds with the morpholinoethyl group attached to different core structures.

    Naphthalene derivatives: Compounds with the naphthalene ring but different functional groups.

Uniqueness

N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(NAPHTHALEN-1-YL)ACETAMIDE HYDROCHLORIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3O2S.ClH/c1-18-15-21(27)17-23-25(18)28-26(33-23)30(10-9-29-11-13-32-14-12-29)24(31)16-20-7-4-6-19-5-2-3-8-22(19)20;/h2-8,15,17H,9-14,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLBPGVMIXXEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N(CCN3CCOCC3)C(=O)CC4=CC=CC5=CC=CC=C54)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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